![molecular formula C16H18BrNO B1451882 1-(4-bromophenyl)-N-(4-methoxybenzyl)ethanamine CAS No. 1019565-67-3](/img/structure/B1451882.png)
1-(4-bromophenyl)-N-(4-methoxybenzyl)ethanamine
Overview
Description
1-(4-Bromophenyl)-N-(4-methoxybenzyl)ethanamine, also known as 4-Bromo-N-methyl-4-methoxybenzeneethanamine, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 267.28 g/mol and a melting point of 135-136°C. The compound is highly soluble in both organic and aqueous solvents, making it an ideal choice for laboratory experiments.
Scientific Research Applications
Analytical Detection Methods
- High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Studies have developed HPLC-MS/MS methods for detecting and quantifying NBOMe derivatives, such as 25B-NBOMe, in biological samples. These analytical techniques are crucial for toxicological analysis, particularly in cases of intoxication or overdose, offering insights into the pharmacokinetics and distribution of these compounds within the body (Poklis et al., 2014).
Pharmacological Effects and Toxicology
- Serotonin Receptor Agonists: Some research on NBOMe derivatives, which share a similar core structure to 1-(4-bromophenyl)-N-(4-methoxybenzyl)ethanamine, indicates that these compounds act as potent agonists at serotonin receptors. This action can lead to hallucinogenic effects, which have been the subject of both pharmacological research and concern due to the potential for abuse and toxic effects (Eshleman et al., 2018).
Toxicological Risks
- Cardiotoxicity: Studies have indicated potential cardiotoxic effects associated with NBOMe derivatives, including alterations in cardiac rhythm and viability of cardiac cells in vitro. Such findings suggest the need for caution and further research into the cardiovascular effects of related compounds (Yoon et al., 2019).
Legal and Regulatory Status
- Controlled Substance Classification: Research has also focused on the legal and regulatory aspects of NBOMe derivatives, with several studies discussing the scheduling of these substances under controlled substance acts in various jurisdictions. This legal classification is due to the psychoactive properties and potential health risks associated with their use (Federal register, 2016).
properties
IUPAC Name |
1-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-12(14-5-7-15(17)8-6-14)18-11-13-3-9-16(19-2)10-4-13/h3-10,12,18H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKAFDSJLWIQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(4-methoxybenzyl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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